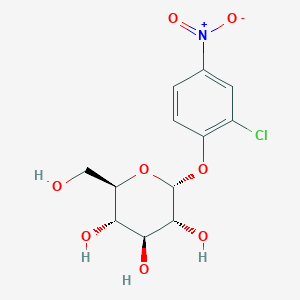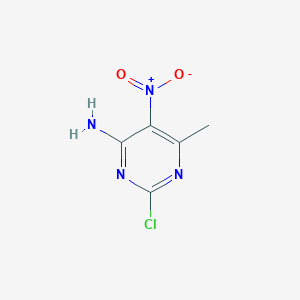
2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside
Overview
Description
2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside is a chemical compound that serves as a chromogenic substrate for various enzymatic assays. It is particularly used in the detection and quantification of enzyme activities, such as alpha-glucosidase and alpha-amylase. The compound is characterized by its ability to release 2-chloro-4-nitrophenol upon enzymatic hydrolysis, which can be measured colorimetrically .
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside is α-amylase , an enzyme that catalyzes the hydrolysis of starch into sugars . This compound serves as a substrate for α-amylase .
Mode of Action
This compound interacts with α-amylase in a specific way. Upon hydrolysis by α-amylase, 2-chloro-4-nitrophenol is released . This reaction can be quantified by colorimetric detection at 405 nm as a measure of enzyme activity .
Biochemical Pathways
The compound plays a role in the starch and sucrose metabolism pathway . Specifically, it is involved in the breakdown of starch, a process catalyzed by α-amylase. The hydrolysis of this compound by α-amylase leads to the production of 2-chloro-4-nitrophenol .
Result of Action
The hydrolysis of this compound by α-amylase results in the release of 2-chloro-4-nitrophenol . This compound can be detected colorimetrically, providing a measure of α-amylase activity .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside is a chromogenic substrate for enzymes that target the linkage between CNP and α-D-glucose . It interacts with enzymes such as α-amylase, which attacks the various CNP-maltooligosaccharides, releasing free CNP .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes. Upon enzymatic cleavage, a product is released, which can be quantified by colorimetric detection as a measure of enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside typically involves the glycosylation of 2-chloro-4-nitrophenol with alpha-D-glucopyranosyl donors. Commonly used methods include the Koenigs-Knorr reaction, where silver carbonate is used as a catalyst, and the Helferich method, which employs hydrogen bromide in acetic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by alpha-glucosidase or alpha-amylase releases 2-chloro-4-nitrophenol.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and nitro groups.
Common Reagents and Conditions
Hydrolysis: Typically conducted in aqueous buffer solutions at physiological pH and temperature.
Substitution: Reagents such as sodium hydroxide or other strong bases can be used under controlled conditions.
Major Products
Scientific Research Applications
2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside is widely used in scientific research for:
Enzyme Activity Assays: It serves as a substrate for alpha-glucosidase and alpha-amylase assays, allowing for the measurement of enzyme activity through colorimetric detection.
Biochemical Studies: Used to study the kinetics and mechanisms of enzyme-catalyzed reactions.
Medical Research: Employed in the development of diagnostic tests for metabolic disorders involving carbohydrate metabolism.
Industrial Applications: Utilized in the quality control of enzyme preparations in the food and pharmaceutical industries.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl-alpha-D-glucopyranoside: Another chromogenic substrate used for similar enzymatic assays.
2-Chloro-4-nitrophenyl-beta-D-glucopyranoside: Used as a substrate for beta-glucosidase assays.
4-Nitrophenyl-beta-D-glucopyranoside: Employed in beta-glucosidase activity assays.
Uniqueness
2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside is unique due to its specific use in alpha-glucosidase and alpha-amylase assays, providing a distinct chromogenic response that facilitates easy and accurate measurement of enzyme activity .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO8/c13-6-3-5(14(19)20)1-2-7(6)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCVBKZRKNFZOD-ZIQFBCGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















